[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester
Overview
Description
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-4-fluorobenzyl alcohol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The carbamic acid ester moiety can undergo hydrolysis, releasing the active compound that exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3-Bromo-4-chlorophenyl)methyl]-carbamic acid tert-butyl ester
- [(3-Bromo-4-methylphenyl)methyl]-carbamic acid tert-butyl ester
- [(3-Bromo-4-nitrophenyl)methyl]-carbamic acid tert-butyl ester
Uniqueness
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-4-fluorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXFKOSNDNRKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620855 | |
Record name | tert-Butyl [(3-bromo-4-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375853-85-3 | |
Record name | tert-Butyl [(3-bromo-4-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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